2-(Naphthalen-1-ylmethoxy)-ethylamine
Description
2-(Naphthalen-1-ylmethoxy)-ethylamine is a secondary amine featuring a naphthalene ring substituted at the 1-position with a methoxyethylamine side chain. The compound’s systematic name reflects its structure: the naphthalene core is linked via a methoxy group (-OCH₃) to an ethylamine (-CH₂CH₂NH₂) moiety.
The compound’s synthesis typically involves coupling a naphthalen-1-ylmethoxy group with ethylamine precursors. For example, analogous procedures include the use of carbodiimide-mediated coupling reactions, as seen in the preparation of related naphthalene-acetamide derivatives .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethoxy)ethanamine |
InChI |
InChI=1S/C13H15NO/c14-8-9-15-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,14H2 |
InChI Key |
DIBWTBPASUFKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride
- Structure : Differs in the substitution position of the methoxy group (7-position vs. 1-position) and includes a hydrochloride salt.
- Properties: The hydrochloride salt enhances solubility in polar solvents.
- Applications : Studied for its bioactivity in neurological models due to its structural resemblance to serotonin analogues.
R-(+)-1-(Naphthyl)ethylamine
- Structure : Features a naphthyl group directly attached to the ethylamine chain without a methoxy spacer.
- Properties : Higher hydrophobicity due to the absence of the methoxy group, leading to increased membrane permeability.
- Applications : Used as a chiral auxiliary in asymmetric synthesis and pharmaceutical intermediates .
2-(1-Methylethoxy)-1-naphthalenemethanamine (CAS 1049030-20-7)
- Structure : Contains a branched methylethoxy (-OCH(CH₃)₂) group instead of methoxyethylamine.
- Properties : Increased steric bulk may limit interactions with planar receptor sites. Hydrophobicity is higher due to the branched alkoxy group .
5-Methoxytryptamine
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Structural Feature |
|---|---|---|---|---|
| 2-(Naphthalen-1-ylmethoxy)-ethylamine | C₁₃H₁₅NO | 201.27 | Low in water | 1-naphthylmethoxy, ethylamine |
| 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl | C₁₃H₁₆ClNO | 253.73 | High (polar solvents) | 7-methoxy, hydrochloride salt |
| R-(+)-1-(Naphthyl)ethylamine | C₁₂H₁₃N | 171.24 | Low in water | Direct naphthyl-ethylamine linkage |
| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.24 | Moderate | Indole core, methoxyethylamine |
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